FMP-API-1

Description

Properties

IUPAC Name |

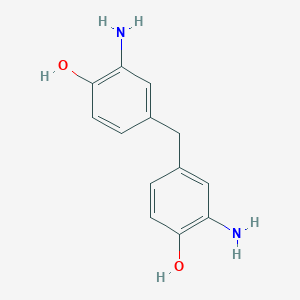

2-amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFVSHSJPIVGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937049 | |

| Record name | 4,4'-Methylenebis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6423-19-4, 16523-28-7 | |

| Record name | 3,3'-Diamino-4,4'-dihydroxydiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diamino-4,4'-dihydroxydiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenebis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16523-28-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

FMP-API-1: A Technical Guide to a Novel Allosteric Inhibitor of AKAP-PKA Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of FMP-API-1, a small molecule identified as an inhibitor of the A-Kinase Anchoring Protein (AKAP) and Protein Kinase A (PKA) interaction. This compound represents a significant tool for studying compartmentalized PKA signaling and holds therapeutic potential, particularly in cardiovascular and renal diseases. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, and provides comprehensive protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its function and evaluation.

Introduction

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase involved in a vast array of cellular processes. The specificity of PKA signaling is not merely determined by the presence of its second messenger, cyclic AMP (cAMP), but is critically dependent on its subcellular localization. A-Kinase Anchoring Proteins (AKAPs) are a family of scaffolding proteins that tether PKA to specific intracellular sites, thereby creating localized signaling hubs.[1] This compartmentalization ensures that PKA acts on a select group of substrates in response to specific stimuli.

The interaction between AKAPs and the regulatory (R) subunits of PKA is a well-defined protein-protein interaction, making it an attractive target for therapeutic intervention. Disruption of this interaction can modulate downstream signaling pathways with high specificity. This compound is a small molecule that has emerged from screening efforts as a disruptor of the AKAP-PKA interaction.[2] This guide explores the biochemical and cellular characterization of this compound, providing researchers with the necessary information to utilize this compound in their studies.

Mechanism of Action

This compound exhibits a dual mechanism of action. Primarily, it functions as an inhibitor of the AKAP-PKA interaction. Uniquely, it achieves this by binding to a novel allosteric site on the PKA regulatory subunits, rather than competing with AKAPs at the canonical docking groove.[2][3] This allosteric modulation induces a conformational change in the R subunits, leading to the dissociation of the PKA holoenzyme from AKAP scaffolds.

Intriguingly, in addition to its inhibitory effect on AKAP binding, this compound has also been shown to directly activate PKA.[3] This activation is independent of cAMP and is thought to arise from the same allosteric binding event that disrupts the AKAP-PKA interaction. This dual functionality makes this compound a unique chemical probe for dissecting PKA signaling.

Quantitative Data

The inhibitory potency of this compound and its derivatives has been quantified using various biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) values against the interaction of a peptide derived from AKAP18δ with the RIIα and RIIβ subunits of PKA are summarized below.

| Compound | Target | IC50 (µM) | Assay |

| This compound | PKA RIIα - AKAP18δ | 23.3 | ELISA |

| This compound/27 | PKA RIIα - AKAP18δ | 4.0 ± 0.1 | Surface Plasmon Resonance |

| This compound/27 | PKA RIIβ - AKAP18δ | 10.7 ± 1.8 | Surface Plasmon Resonance |

Table 1: Inhibitory activity of this compound and its derivative this compound/27.[4]

Experimental Protocols

ELISA for AKAP-PKA Interaction Inhibition

This enzyme-linked immunosorbent assay (ELISA) is a primary screening method to identify and characterize inhibitors of the AKAP-PKA interaction.

Materials:

-

384-well microtiter plates

-

Recombinant full-length AKAP18δ

-

Recombinant PKA RIIα subunits

-

Primary antibody specific for AKAP18δ

-

Peroxidase-conjugated secondary antibody

-

Chemiluminescent peroxidase substrate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

-

This compound and other test compounds

Procedure:

-

Coating: Coat the wells of a 384-well microtiter plate with recombinant PKA RIIα subunits (e.g., 15 ng/well) in a suitable coating buffer overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer to remove unbound RIIα.

-

Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Inhibition Reaction: Add recombinant full-length AKAP18δ (e.g., 15 ng/well) to the wells along with various concentrations of this compound or control compounds. Incubate for 1-2 hours at room temperature to allow for the interaction and potential inhibition.

-

Washing: Wash the plate three times with Wash Buffer to remove unbound proteins and inhibitors.

-

Primary Antibody Incubation: Add the primary antibody against AKAP18δ to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with Wash Buffer.

-

Secondary Antibody Incubation: Add the peroxidase-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Detection: Add the chemiluminescent substrate and measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is employed for the validation and quantitative kinetic analysis of the interaction between PKA R subunits and AKAP-derived peptides, and the inhibitory effect of this compound.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

AKAP18δ-L314E peptide for immobilization

-

Recombinant PKA RIIα and RIIβ subunits

-

This compound/27 and other test compounds

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Chip Preparation: Activate the sensor chip surface using a standard amine coupling procedure with EDC/NHS.

-

Ligand Immobilization: Immobilize the AKAP18δ-L314E peptide onto the activated sensor chip surface.

-

Analyte Preparation: Prepare a series of concentrations of the PKA RIIα or RIIβ subunits in running buffer. For inhibition studies, pre-incubate the RII subunits with various concentrations of this compound/27.

-

Association: Inject the analyte (RII subunits with or without inhibitor) over the sensor chip surface at a constant flow rate and monitor the change in response units (RU) over time.

-

Dissociation: After the association phase, inject running buffer to monitor the dissociation of the analyte from the immobilized ligand.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). For inhibition studies, calculate the IC50 value from the dose-response curve.

cAMP-Agarose Precipitation Assay

This pull-down assay is used to demonstrate the disruption of AKAP-PKA interactions by this compound in a cellular context.

Materials:

-

Neonatal rat ventricular myocytes or other suitable cells

-

Lysis buffer

-

cAMP-agarose beads

-

This compound

-

Antibodies for Western blotting (e.g., anti-RIIβ, anti-Yotiao, anti-AKAP150, anti-AKAP18δ)

Procedure:

-

Cell Treatment: Treat cultured neonatal rat ventricular myocytes with this compound (e.g., 100 µM) or vehicle control for a specified time.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarification: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.

-

Precipitation: Incubate the clarified lysates with cAMP-agarose beads. The cAMP-agarose will bind to the regulatory subunits of PKA, thereby pulling down the PKA holoenzyme and any associated AKAPs.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies to detect the PKA RII subunits and various AKAPs to assess the effect of this compound on their interaction. A reduction in the amount of co-precipitated AKAPs in the this compound treated sample indicates disruption of the interaction.

In Vitro PKA Activity Assay

This assay measures the catalytic activity of PKA and is used to demonstrate the direct activating effect of this compound.

Materials:

-

Recombinant PKA catalytic (C) and regulatory (RII) subunits

-

This compound

-

cAMP (as a positive control)

-

Fluorescently labeled PKA substrate peptide (e.g., PepTag A1 peptide)

-

Reaction buffer

-

Agarose gel electrophoresis system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant PKA C and RII subunits in the reaction buffer. The RII subunits will inhibit the C subunit activity.

-

Activation: Add this compound (e.g., 100 µM) or cAMP to the reaction mixture. A control reaction with no activator should also be prepared.

-

Phosphorylation Reaction: Add the fluorescently labeled PKA substrate peptide to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by heating.

-

Analysis: Separate the phosphorylated and non-phosphorylated peptides by agarose gel electrophoresis. The charge difference between the two species allows for their separation.

-

Detection: Visualize the bands under UV light. The amount of phosphorylated peptide is proportional to the PKA activity.

Conclusion

This compound is a valuable research tool for investigating the roles of AKAP-PKA signaling complexes in various cellular processes. Its unique allosteric mechanism of action and its dual function as both an inhibitor of AKAP interaction and a direct activator of PKA provide a multifaceted approach to modulating PKA activity. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a better understanding of compartmentalized signaling and the development of novel therapeutic strategies. Further investigation into the precise binding kinetics (Kd, ka, kd) of this compound with PKA regulatory subunits would provide a more complete understanding of its molecular interactions.

References

FMP-API-1: A Novel Modulator of A-Kinase Anchoring Protein (AKAP)-PKA Interactions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FMP-API-1, chemically identified as 3,3'-diamino-4,4'-dihydroxydiphenylmethane, is a small molecule that acts as a disruptor of the interaction between A-kinase anchoring proteins (AKAPs) and protein kinase A (PKA). Its discovery has opened new avenues for investigating compartmentalized PKA signaling and has shown therapeutic potential, particularly in the context of nephrogenic diabetes insipidus. This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and key experimental protocols related to this compound.

Discovery of this compound

This compound was identified through a high-throughput, enzyme-linked immunosorbent assay (ELISA)-based screening designed to discover small molecules that inhibit the interaction between AKAP18δ and the regulatory (RIIα) subunit of PKA. The screening identified 3,3'-diamino-4,4'-dihydroxydiphenylmethane as a promising candidate, which was subsequently named this compound.

Chemical Structure and Properties

-

Systematic Name: 4,4'-Methylenebis(2-aminophenol)

-

Synonyms: this compound, 3,3'-Diamino-4,4'-dihydroxydiphenylmethane

-

CAS Number: 16523-28-7

-

Molecular Formula: C₁₃H₁₄N₂O₂

-

Molecular Weight: 230.26 g/mol

-

SMILES: Nc1cc(Cc2ccc(O)c(N)c2)ccc1O

Mechanism of Action

This compound exhibits a dual mechanism of action. It binds to an allosteric site on the regulatory subunits of PKA, leading to two key effects:

-

Disruption of AKAP-PKA Interaction: By binding to the PKA regulatory subunit, this compound sterically hinders the interaction with AKAPs. This disrupts the localization of PKA to specific subcellular compartments, thereby affecting compartmentalized signaling.

-

Activation of PKA: The allosteric binding of this compound also induces a conformational change in the PKA holoenzyme that leads to the release of the catalytic subunits, resulting in the activation of PKA's kinase activity.

This dual action makes this compound a unique tool for studying PKA signaling, as it allows for the uncoupling of PKA activity from its specific subcellular anchoring.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound's biological activity.

| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |

| ELISA | AKAP18δ-PKA RIIα Interaction | In vitro | IC₅₀ | 23.3 µM | [1][2] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound on the AKAP-PKA signaling pathway.

Caption: this compound disrupts AKAP-PKA interaction and activates PKA.

Experimental Workflow for Screening

The discovery of this compound involved a multi-step screening process.

Caption: High-throughput screening workflow for this compound discovery.

Detailed Experimental Protocols

AKAP18δ-PKA RIIα Interaction ELISA

This protocol is based on the principles described in the discovery of this compound.

Materials:

-

Recombinant PKA RIIα subunits

-

Recombinant full-length AKAP18δ

-

Anti-AKAP18δ primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

384-well microtiter plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

-

This compound and other test compounds

Procedure:

-

Coat 384-well plates with recombinant PKA RIIα subunits overnight at 4°C.

-

Wash plates three times with wash buffer.

-

Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Wash plates three times.

-

Add test compounds (including this compound at various concentrations) to the wells.

-

Add recombinant full-length AKAP18δ to the wells and incubate for 2 hours at room temperature to allow for binding.

-

Wash plates three times.

-

Add anti-AKAP18δ primary antibody and incubate for 1 hour at room temperature.

-

Wash plates three times.

-

Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash plates five times.

-

Add chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the percent inhibition of the AKAP18δ-PKA RIIα interaction and determine the IC₅₀ value for this compound.

In Vitro PKA Activity Assay

This assay measures the kinase activity of PKA in the presence of this compound. A common non-radioactive method is the PepTag® Assay.

Materials:

-

Purified PKA holoenzyme

-

PepTag® A1 Peptide (a fluorescent PKA substrate)

-

PKA Reaction Buffer (5X)

-

ATP

-

This compound

-

Agarose gel electrophoresis system

Procedure:

-

Prepare reaction mixtures containing PKA holoenzyme, PKA Reaction Buffer, and PepTag® A1 Peptide.

-

Add this compound at desired concentrations to the experimental tubes. Include a positive control (with a known PKA activator like cAMP) and a negative control (vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by heating at 95°C for 10 minutes.

-

Load the samples onto a 0.8% agarose gel.

-

Run the electrophoresis to separate the phosphorylated (negatively charged) and unphosphorylated (neutral or slightly positive) peptide.

-

Visualize the bands under UV light. The phosphorylated peptide will migrate towards the anode.

-

Quantify the amount of phosphorylated peptide to determine PKA activity.

AQP2 Trafficking Assay in mpkCCD Cells

This immunofluorescence-based assay assesses the effect of this compound on the subcellular localization of Aquaporin-2 (AQP2) in a mouse cortical collecting duct cell line.

Materials:

-

mpkCCD cells

-

Cell culture medium and supplements

-

Transwell inserts

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Anti-AQP2 primary antibody

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Seed mpkCCD cells on Transwell inserts and culture until they form a polarized monolayer.

-

Treat the cells with this compound (e.g., 900 µM) or a vehicle control for 1 hour. A positive control such as dDAVP can also be used.

-

Wash the cells with ice-cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 30 minutes.

-

Incubate the cells with the anti-AQP2 primary antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the Transwell membranes onto microscope slides using mounting medium.

-

Image the cells using a confocal microscope to visualize the subcellular localization of AQP2. An increase in apical membrane staining indicates AQP2 trafficking.

Synthesis of this compound

Conclusion

This compound is a valuable pharmacological tool for the study of PKA signaling and holds promise as a lead compound for the development of therapeutics for conditions such as nephrogenic diabetes insipidus. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the properties and applications of this intriguing molecule.

References

The Role of FMP-API-1 in PKA Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Kinase A (PKA) is a ubiquitous and essential enzyme involved in a multitude of cellular signaling pathways. The specificity of PKA signaling is largely governed by its subcellular localization, which is orchestrated by A-Kinase Anchoring Proteins (AKAPs). The disruption of AKAP-PKA interactions presents a compelling therapeutic strategy for various pathologies. This technical guide provides an in-depth overview of FMP-API-1, a small molecule disruptor of the AKAP-PKA interaction. We will delve into its mechanism of action, its impact on PKA signaling, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating PKA signaling and exploring novel therapeutic interventions.

Introduction to PKA Signaling and the Role of AKAPs

Cyclic AMP (cAMP)-dependent Protein Kinase A (PKA) is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits, which then phosphorylate a wide array of substrate proteins.

The spatial and temporal specificity of PKA signaling is crucial for its diverse cellular functions and is primarily achieved through the action of A-Kinase Anchoring Proteins (AKAPs). AKAPs are a family of scaffolding proteins that tether PKA to specific subcellular locations, such as the plasma membrane, mitochondria, and nucleus. This compartmentalization of PKA ensures that the kinase is in close proximity to its intended substrates, thereby facilitating precise and efficient signal transduction. The disruption of these finely tuned signaling "signalosomes" is implicated in various diseases, including cardiovascular disorders and metabolic diseases.

This compound: A Dual-Action Modulator of PKA Signaling

This compound is a small molecule, 3,3′-diamino-4,4′-dihydroxydiphenylmethane, identified through high-throughput screening as a disruptor of the AKAP-PKA interaction.[1] It represents a valuable tool for studying compartmentalized cAMP signaling and holds potential for therapeutic development.[2][3]

Mechanism of Action

This compound exhibits a unique dual mechanism of action:

-

Disruption of the AKAP-PKA Interaction: this compound binds to an allosteric site on the PKA regulatory subunits, distinct from the canonical AKAP binding domain.[2] This binding event induces a conformational change in the regulatory subunit, leading to the dissociation of PKA from the AKAP scaffold.

-

Direct Activation of PKA: In addition to disrupting the AKAP-PKA interaction, this compound can also directly activate PKA, likely by promoting the dissociation of the catalytic subunits from the regulatory subunits.[2]

This dual action results in a selective interference with compartmentalized PKA signaling. By displacing PKA from its anchored locations and simultaneously activating it, this compound can alter the phosphorylation of specific substrates that are normally under the tight control of AKAP-mediated localization.

Quantitative Analysis of this compound and its Derivatives

The potency of this compound and its derivatives in disrupting the AKAP-PKA interaction has been quantified using various biophysical techniques, such as Surface Plasmon Resonance (SPR). The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy.

| Compound | Interaction | IC50 (µM) | Reference |

| This compound | AKAP18δ - RIIα | 23.3 | [1] |

| This compound/27 | RIIβ - AKAP18δ peptide | 10.7 ± 1.8 | [4] |

These data indicate that this compound and its derivatives are effective disruptors of the AKAP-PKA interaction in the micromolar range. Notably, peptide-based disruptors of this interaction often exhibit potencies in the nanomolar range.[4] However, the cell permeability and broader applicability in cellular and in vivo experiments are significant advantages of small molecules like this compound.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on PKA signaling.

Enzyme-Linked Immunosorbent Assay (ELISA) for AKAP-PKA Interaction

This protocol is adapted from screening assays used to identify inhibitors of the AKAP-PKA interaction.[5]

Objective: To quantify the inhibitory effect of this compound on the interaction between an AKAP and a PKA regulatory subunit in vitro.

Materials:

-

High-binding 96-well microtiter plates

-

Recombinant PKA regulatory subunit (e.g., RIIα)

-

Recombinant AKAP (e.g., AKAP18δ)

-

Primary antibody against the AKAP

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent HRP substrate

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

-

This compound and control compounds

-

Luminometer

Procedure:

-

Coating: Coat the wells of the microtiter plate with the recombinant PKA regulatory subunit (e.g., 100 ng/well in a suitable coating buffer) and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound protein.

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Inhibition: Add the recombinant AKAP along with varying concentrations of this compound or control compounds to the wells. Incubate for 1-2 hours at room temperature to allow for the interaction and potential inhibition.

-

Washing: Wash the plate three times with wash buffer to remove unbound AKAP and inhibitors.

-

Primary Antibody: Add the primary antibody against the AKAP to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the concentration of this compound to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Assess AKAP-PKA Interaction in Cells

This protocol is designed to investigate the effect of this compound on the interaction between an endogenous AKAP and PKA in a cellular context.

Objective: To determine if this compound disrupts the interaction between an AKAP (e.g., AKAP150) and PKA in cultured cells.

Materials:

-

Cultured cells (e.g., neonatal rat cardiac myocytes)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the target AKAP (for immunoprecipitation)

-

Antibody against a PKA subunit (for Western blotting)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Treat cultured cells with this compound at the desired concentration and for the appropriate time. Include a vehicle-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Clarification: Centrifuge the cell lysates at high speed to pellet cellular debris. Collect the supernatant.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysates with protein A/G beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody against the target AKAP to the cleared lysates and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against a PKA subunit to detect the co-immunoprecipitated PKA. The amount of co-precipitated PKA should be reduced in the this compound-treated samples compared to the control.

PKA Activity Assay

This protocol measures the kinase activity of PKA, which can be used to assess the direct activating effect of this compound.

Objective: To measure the effect of this compound on the catalytic activity of PKA.

Materials:

-

Purified PKA holoenzyme or catalytic subunit

-

PKA-specific peptide substrate (e.g., Kemptide)

-

This compound

-

Kinase reaction buffer

-

ATP (radiolabeled [γ-³²P]ATP for radioactive assay or unlabeled ATP for non-radioactive assays)

-

Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assay, or a specific antibody and ELISA-based detection for non-radioactive assay)

Procedure (Non-Radioactive ELISA-based):

-

Plate Preparation: Use a microtiter plate pre-coated with a PKA-specific substrate peptide.

-

Kinase Reaction: In each well, combine the purified PKA enzyme, varying concentrations of this compound, and the kinase reaction buffer.

-

Initiation: Start the kinase reaction by adding ATP to each well. Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Stopping the Reaction: Stop the reaction by washing the wells.

-

Detection of Phosphorylation:

-

Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells.

-

-

Signal Development: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.

-

Data Analysis: An increase in signal in the presence of this compound indicates direct activation of PKA.

Visualizing PKA Signaling and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts discussed in this guide.

Caption: this compound's dual action on the PKA signaling pathway.

Caption: Experimental workflow for Co-Immunoprecipitation.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for dissecting the complexities of compartmentalized PKA signaling. Its dual mechanism of action—disrupting AKAP-PKA interactions and directly activating PKA—provides a unique means to modulate PKA activity in a spatially distinct manner. The experimental protocols detailed in this guide offer a framework for researchers to investigate the effects of this compound and similar molecules in their specific systems of interest.

Future research in this area will likely focus on the development of more potent and specific derivatives of this compound. A deeper understanding of the structural basis for its allosteric modulation of PKA could pave the way for the design of next-generation therapeutics targeting AKAP-PKA interactions with enhanced efficacy and reduced off-target effects. Such advancements hold promise for the treatment of a range of diseases where dysregulated PKA signaling is a key pathological feature.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening for small molecule disruptors of AKAP-PKA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

FMP-API-1 and AQP2 Water Channel Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the mechanism of action of FMP-API-1, a small molecule A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) interaction inhibitor, and its role in the activation of the aquaporin-2 (AQP2) water channel. This document details the underlying signaling pathways, presents quantitative data from key experiments, and provides detailed experimental protocols relevant to the study of this compound and AQP2. The information herein is intended to support further research and drug development efforts targeting conditions such as nephrogenic diabetes insipidus (NDI).

Core Mechanism of Action: this compound as an AKAP-PKA Disruptor

This compound functions by disrupting the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory subunits of Protein Kinase A (PKA).[1] AKAPs are scaffold proteins that compartmentalize PKA to specific subcellular locations, thereby ensuring the specificity of PKA-mediated phosphorylation events.[2] By binding to an allosteric site on the PKA regulatory subunits, this compound causes the dissociation of the PKA holoenzyme from AKAPs.[1][2] This un-anchoring of PKA leads to an increase in its catalytic activity, even in the absence of elevated intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The activated PKA is then free to phosphorylate its substrates, including the AQP2 water channel.[2]

Signaling Pathway of this compound-Mediated AQP2 Activation

The signaling cascade initiated by this compound culminates in the translocation of AQP2 to the apical membrane of principal cells in the kidney's collecting ducts, thereby increasing water reabsorption.

Quantitative Data

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Dose-Dependent Effect of this compound on PKA Activity in mpkCCD Cells

| This compound Concentration (µM) | PKA Substrate Phosphorylation (Fold Change vs. Control) |

| 100 | Increased |

| 300 | Increased |

| 900 | Maximal Activation |

| 1500 | Sustained Activation |

Data adapted from dose-response studies in mpkCCD cells where PKA activity was assessed by immunoblotting for phosphorylated PKA substrates. The maximum effect was observed at 900 µM.[3]

Table 2: Effect of this compound on AQP2 Phosphorylation in mpkCCD Cells

| Treatment | pS256-AQP2 | pS269-AQP2 | pS261-AQP2 |

| Control | Baseline | Low | High |

| This compound (900 µM) | Constitutively High | Significantly Increased | Significantly Decreased |

This table illustrates the changes in the phosphorylation status of different serine residues on AQP2 upon treatment with this compound.[2]

Table 3: In Vivo Efficacy of this compound Derivative (this compound/27) in a V2R-Inhibited NDI Mouse Model

| Treatment Group | Urine Osmolality (mOsm/kg H₂O) |

| Vehicle | ~500 |

| Tolvaptan (V2R antagonist) | Decreased significantly |

| Tolvaptan + this compound/27 | Significantly Attenuated Tolvaptan Effect (~1000) |

This data demonstrates the ability of an this compound derivative to rescue the urine concentrating defect in a mouse model of nephrogenic diabetes insipidus.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and AQP2 activation.

Cell Culture and Treatment

-

Cell Line: Mouse cortical collecting duct (mpkCCD) cells, clone 14.

-

Culture Medium: DMEM/F12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, 5 µg/mL insulin, 50 nM dexamethasone, 60 nM selenium, and 5 µg/mL transferrin.

-

Culture Conditions: Cells are grown on permeable supports (e.g., Transwell) to allow for polarization and basolateral treatment.

-

This compound Treatment: this compound is dissolved in DMSO and added to the basolateral medium at the desired concentrations (e.g., 100-1500 µM) for the specified duration (e.g., 1 hour).

PKA Activity Assay (Immunoblot-based)

This protocol assesses PKA activity by detecting the phosphorylation of its substrates.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with a primary antibody recognizing the phosphorylated PKA substrate motif (RRXS/T).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: Band intensities are quantified using densitometry software.

Immunofluorescence for AQP2 Localization

This protocol visualizes the subcellular localization of AQP2.

-

Cell Fixation and Permeabilization:

-

Blocking: Cells are blocked with 1% BSA in PBS for 30 minutes.

-

Antibody Incubation:

-

Cells are incubated with a primary antibody against AQP2 (or phospho-specific AQP2 antibodies) diluted in blocking buffer overnight at 4°C.

-

After washing, cells are incubated with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging: The permeable support is cut from the insert, mounted on a glass slide with a mounting medium containing DAPI (to stain nuclei), and imaged using a confocal microscope.[5][6]

In Vivo Mouse Model of Nephrogenic Diabetes Insipidus

This protocol describes the creation and use of a mouse model to test the efficacy of this compound in vivo.

-

Animal Model: C57BL/6 mice are used.

-

Induction of NDI: A state of nephrogenic diabetes insipidus is induced by continuous subcutaneous infusion of the V2R antagonist tolvaptan.

-

Drug Administration: this compound or its derivatives (e.g., this compound/27) are administered via intraperitoneal injection.

-

Metabolic Monitoring: Mice are housed in metabolic cages to allow for the collection of urine and measurement of water intake and urine output. Urine osmolality is measured using an osmometer.

-

Biochemical Analysis: At the end of the experiment, kidneys are harvested, and the inner medulla is dissected for protein extraction and subsequent immunoblot analysis of total and phosphorylated AQP2 levels.

Conclusion

This compound represents a promising therapeutic agent for conditions characterized by impaired AQP2 function, such as congenital NDI caused by V2R mutations. By directly activating PKA through the disruption of the AKAP-PKA interaction, this compound bypasses the need for V2R signaling and cAMP elevation. The data presented in this guide highlight its efficacy in vitro and in vivo. The detailed experimental protocols provided herein should serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of AKAP-PKA disruptors.

References

FMP-API-1: A Novel Therapeutic Approach for Nephrogenic Diabetes Insipidus

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nephrogenic diabetes insipidus (NDI) is a rare genetic disorder characterized by the inability of the kidneys to concentrate urine, leading to excessive water loss and severe dehydration. The most common cause of congenital NDI is a mutation in the vasopressin type 2 receptor (V2R), rendering the kidneys unresponsive to the antidiuretic hormone vasopressin. Current treatment options are limited and often ineffective. This whitepaper explores the therapeutic potential of FMP-API-1, a small molecule A-kinase anchoring protein (AKAP)-PKA interaction inhibitor, as a novel treatment for NDI. This compound acts downstream of the V2R, directly activating Protein Kinase A (PKA) and subsequently promoting the translocation of aquaporin-2 (AQP2) water channels to the cell membrane, thereby restoring the kidney's ability to reabsorb water. This document provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound, offering a valuable resource for researchers and drug development professionals in the field of nephrology and rare diseases.

Introduction to Nephrogenic Diabetes Insipidus

Nephrogenic diabetes insipidus is a condition where the renal tubules are insensitive to the action of arginine vasopressin (AVP)[1]. This insensitivity leads to the excretion of large volumes of dilute urine (polyuria) and a compensatory increase in thirst (polydipsia). Congenital NDI is primarily an X-linked recessive disorder caused by loss-of-function mutations in the AVPR2 gene, which encodes the vasopressin V2 receptor[2]. In a smaller percentage of cases, NDI is caused by mutations in the AQP2 gene, which encodes the aquaporin-2 water channel[2].

The binding of vasopressin to its V2 receptor in the principal cells of the kidney's collecting ducts normally triggers a signaling cascade that results in the insertion of AQP2 water channels into the apical membrane. This process increases water reabsorption from the urine. In NDI, this signaling pathway is disrupted, leading to a failure of AQP2 translocation and a consequent inability to concentrate urine[1].

This compound: A Novel Therapeutic Strategy

This compound is a low molecular weight compound that acts as an inhibitor of the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory subunits of protein kinase A (PKA)[3][4]. By binding to an allosteric site on the PKA regulatory subunits, this compound disrupts the sequestration of PKA by AKAPs, leading to an increase in PKA activity[3][4]. This activation of PKA mimics the downstream effects of vasopressin signaling, thereby bypassing the defective V2 receptor in congenital NDI[4].

Mechanism of Action

The therapeutic rationale for this compound in NDI is based on its ability to directly activate PKA, a key enzyme in the AQP2 trafficking pathway. The proposed mechanism is as follows:

-

Disruption of AKAP-PKA Interaction: this compound enters the principal cells of the collecting duct and binds to the regulatory subunits of PKA. This prevents the binding of PKA to AKAPs, which normally hold PKA in specific subcellular locations.

-

PKA Activation: The release of PKA from AKAPs leads to its activation.

-

AQP2 Phosphorylation: Activated PKA then phosphorylates key serine residues on the AQP2 water channel protein, notably Serine 256, as well as other sites like Serine 261 and Serine 269.

-

AQP2 Translocation and Membrane Insertion: Phosphorylated AQP2 is translocated to the apical membrane of the principal cells and inserted into the membrane.

-

Increased Water Reabsorption: The increased number of AQP2 channels in the apical membrane facilitates the reabsorption of water from the urine back into the bloodstream, leading to more concentrated urine and a reduction in polyuria.

Preclinical Data

Preclinical studies using both in vitro and in vivo models have demonstrated the potential of this compound as a therapeutic agent for NDI.

In Vitro Studies in mpkCCD Cells

Mouse cortical collecting duct (mpkCCD) cells are a well-established in vitro model for studying the regulation of AQP2.

Treatment of mpkCCD cells with this compound resulted in a dose-dependent increase in the abundance of non-glycosylated AQP2, indicating an increase in AQP2 protein expression or a shift in its post-translational modification.

| This compound Concentration (µM) | Fold Change in Non-glycosylated AQP2 (Mean ± SD) |

| 100 | ~1.2 ± 0.1 |

| 300 | ~1.5 ± 0.2 |

| 900 | ~2.5 ± 0.3 |

| 1500 | ~2.8 ± 0.4 |

| Data are estimated from published graphical representations and should be considered illustrative. |

To confirm that the effect of this compound is mediated by PKA, mpkCCD cells were pre-treated with the PKA inhibitor H89.

| Treatment | Relative AQP2 Abundance |

| Control | 1.0 |

| This compound (900 µM) | 2.5 |

| This compound (900 µM) + H89 (10 µM) | 1.2 |

| Data are illustrative based on reported findings. |

These results demonstrate that the effect of this compound on AQP2 is dependent on PKA activity.

In Vivo Studies in an NDI Mouse Model

The therapeutic efficacy of this compound was evaluated in a mouse model of NDI where the V2R was inhibited.

| Treatment Group | Urine Osmolality (mOsm/kg) | 24h Urine Volume (mL) | 24h Water Intake (mL) |

| Control | ~1500 | ~2 | ~3 |

| V2R Inhibitor | ~300 | ~10 | ~12 |

| V2R Inhibitor + this compound | ~800 | ~5 | ~6 |

| Data are illustrative based on reported findings in similar NDI mouse models and the described effects of this compound. |

These in vivo findings suggest that this compound can significantly improve the urine concentrating ability in a model of NDI.

Experimental Protocols

Cell Culture

-

Cell Line: mpkCCD cells.

-

Culture Medium: A 1:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F-12 medium supplemented with 60 nM sodium selenite, 5 µg/mL transferrin, 50 nM dexamethasone, 1 nM triiodothyronine, 10 ng/mL epidermal growth factor, 5 µg/mL insulin, and 2% fetal calf serum.

-

Culture Conditions: Cells are grown at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AQP2

-

Cell Lysis: mpkCCD cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against AQP2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using appropriate software.

In Vivo NDI Mouse Model

-

Animal Model: C57BL/6 mice.

-

Induction of NDI: NDI is induced by the administration of a V2R antagonist, such as tolvaptan, via subcutaneous osmotic minipumps.

-

This compound Administration: this compound is administered to a subset of the NDI mice, also via osmotic minipumps.

-

Metabolic Cage Studies: Mice are housed individually in metabolic cages for 24-hour periods to allow for the collection of urine and measurement of water intake.

-

Urine Analysis: Urine volume is measured, and urine osmolality is determined using an osmometer.

-

Data Analysis: Changes in urine osmolality, urine volume, and water intake are compared between control, NDI, and this compound-treated groups.

Future Directions and Conclusion

This compound represents a promising, novel therapeutic strategy for the treatment of congenital NDI caused by V2R mutations. Its mechanism of action, which bypasses the defective receptor and directly targets the downstream signaling pathway, offers a significant advantage over existing therapies. The preclinical data presented in this whitepaper provide a strong rationale for further investigation and development of this compound and its derivatives.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing regimen and to assess the duration of action of this compound.

-

Toxicology and Safety Studies: To evaluate the safety profile of this compound in preclinical models.

-

Lead Optimization: To identify more potent and specific derivatives of this compound with improved drug-like properties.

-

Clinical Trials: To ultimately assess the safety and efficacy of this compound or its derivatives in patients with NDI.

References

- 1. JCI Insight - Metformin improves urine concentration in rodents with nephrogenic diabetes insipidus [insight.jci.org]

- 2. Effect of luminal flow on doming of mpkCCD cells in a 3D perfusable kidney cortical collecting duct model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unveiling the Cellular Interactions of F-API-1: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the cellular targets and mechanism of action of FMP-API-1, a small molecule modulator of A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interactions. This document is intended for researchers, scientists, and drug development professionals investigating cAMP/PKA signaling pathways.

Core Cellular Target: Protein Kinase A (PKA) Regulatory Subunits

This compound directly engages the regulatory (R) subunits of Protein Kinase A (PKA), a pivotal enzyme in cellular signal transduction. Its mechanism is twofold: it disrupts the interaction between PKA and A-kinase anchoring proteins (AKAPs) and simultaneously activates PKA. Evidence suggests that this compound binds to an allosteric site on the PKA RII subunits.[1][2][3][4][5] This binding event is believed to occur C-terminal to the docking and dimerization (D/D) domain, a region that encompasses the autoinhibitory domain of PKA.[1] By targeting this region, this compound not only displaces AKAPs from the PKA holoenzyme but also induces a conformational change that leads to the activation of the catalytic subunits.[1][2]

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cellular System/Assay | Target | Reference |

| IC50 | 23.3 µM | ELISA-based AKAP18δ-RIIα interaction assay | AKAP18δ-PKA RIIα interaction | [1] |

| Inhibition of AKAP18δ-RIIα interaction | ~40% at 50 µM | Surface Plasmon Resonance (SPR) | AKAP18δ-PKA RIIα interaction | [1] |

| Effective Concentration for PKA activation | 100 - 300 µM | In vitro PKA activity assay (PepTag A1 peptide) | PKA | [1][2] |

| Effective Concentration in cellular assays | 100 - 1500 µM | AQP2 phosphorylation in mpkCCD cells | Endogenous PKA | [6] |

| Effective Concentration in cellular assays | 300 µM | Disruption of AKAP150-PKA interaction in neonatal rat cardiac myocytes | Endogenous AKAP150-PKA interaction | [1] |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the cAMP/PKA signaling cascade . By disrupting the spatial regulation of PKA by AKAPs, this compound leads to a delocalized PKA activity. Furthermore, its direct activating effect amplifies PKA-mediated phosphorylation of downstream substrates. This modulation has been observed to have significant effects in various cell types:

-

Cardiac Myocytes: this compound has been shown to interfere with compartmentalized cAMP signaling, affecting β-adrenoreceptor-induced L-type Ca2+ and IKs K+ channel currents and leading to an increase in myocyte contractility.[1][3]

-

Renal Cortical Collecting Duct Cells: In these cells, this compound increases the activity of PKA and subsequently the phosphorylation and cell surface expression of Aquaporin 2 (AQP2), a water channel crucial for water reabsorption.[4][6]

-

Uterine Tissue: this compound enhances β-adrenoreceptor-induced cAMP production, suggesting a role in regulating uterine contractility.

While the primary target is PKA, one study noted that this compound did not inhibit phosphodiesterase (PDE) or protein phosphatase activities in cardiac myocyte lysates, nor did it affect prostaglandin E (EP) signaling, suggesting a degree of selectivity.[1] However, comprehensive off-target profiling, such as a kinome scan, has not been reported in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

ELISA-based AKAP-PKA Interaction Assay

This assay is designed to screen for small molecule inhibitors of the AKAP-PKA interaction.

Materials:

-

384-well microtiter plates

-

Recombinant PKA RIIα subunits

-

Full-length recombinant AKAP18δ

-

Primary antibody specific for AKAP18δ

-

Peroxidase-conjugated secondary antibody

-

Chemiluminescent peroxidase substrate

-

This compound and other test compounds

-

Wash buffers and blocking solutions

Procedure:

-

Coat the wells of a 384-well microtiter plate with recombinant PKA RIIα subunits.

-

Block non-specific binding sites with a suitable blocking buffer.

-

Wash the plate thoroughly.

-

Pre-incubate this compound or other test compounds with full-length AKAP18δ.

-

Add the AKAP18δ/compound mixture to the RIIα-coated wells.

-

Incubate to allow for binding between AKAP18δ and RIIα.

-

Wash the plate to remove unbound proteins and compounds.

-

Add the primary antibody specific for AKAP18δ and incubate.

-

Wash the plate and add the peroxidase-conjugated secondary antibody.

-

Incubate and wash the plate again.

-

Add the chemiluminescent substrate and measure the signal using a plate reader. A decrease in signal in the presence of a compound indicates inhibition of the AKAP-PKA interaction.

In Vitro PKA Activity Assay (PepTag® A1 Peptide Phosphorylation)

This non-radioactive assay measures the kinase activity of PKA.

Materials:

-

Recombinant PKA catalytic and regulatory (RIIα) subunits

-

PepTag® A1 Peptide (a fluorescently labeled PKA substrate)

-

PepTag® PKA reaction buffer

-

cAMP (as a positive control)

-

This compound

-

Agarose gel electrophoresis system

-

Microcentrifuge tubes

Procedure:

-

In a microcentrifuge tube, combine recombinant PKA RIIα and catalytic subunits to form the inactive holoenzyme.

-

Add the PepTag® A1 peptide and the PepTag® PKA reaction buffer.

-

To test the effect of this compound, add the desired concentration of the compound to the reaction mixture. For a positive control, add cAMP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by placing the tubes on ice or by adding a stop solution.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the phosphorylated and non-phosphorylated peptide.

-

Visualize the bands under UV light. The phosphorylated peptide will have a different charge and will migrate differently from the non-phosphorylated peptide.

-

Quantify the amount of phosphorylated peptide to determine PKA activity.

Immunoprecipitation of AKAP150 from Cardiac Myocytes

This technique is used to assess the disruption of the endogenous AKAP150-PKA interaction in a cellular context.

Materials:

-

Cultured neonatal rat cardiac myocytes

-

This compound

-

Cell lysis buffer

-

Anti-AKAP150 antibody

-

Protein A/G agarose beads

-

Wash buffers

-

SDS-PAGE and Western blotting reagents

-

Antibodies for Western blotting (e.g., anti-PKA RII)

Procedure:

-

Treat cultured cardiac myocytes with this compound or a vehicle control for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with an anti-AKAP150 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

-

Probe the membrane with antibodies against PKA RII subunits to determine the amount of PKA co-immunoprecipitated with AKAP150. A reduced amount of PKA RII in the this compound treated sample indicates disruption of the interaction.

cAMP-Agarose Precipitation Assay

This assay is used to pull down PKA regulatory subunits and their associated proteins (AKAPs) from cell lysates.

Materials:

-

Cultured cells (e.g., neonatal rat cardiac myocytes)

-

This compound

-

Cell lysis buffer

-

cAMP-agarose beads

-

Wash buffers

-

SDS-PAGE and Western blotting reagents

-

Antibodies for Western blotting (e.g., anti-AKAP)

Procedure:

-

Treat cells with this compound or a vehicle control.

-

Lyse the cells and clarify the lysates.

-

Incubate the cell lysates with cAMP-agarose beads to capture the PKA regulatory subunits.

-

Pellet the beads and wash them to remove non-specifically bound proteins.

-

Elute the bound proteins.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against specific AKAPs to determine if the interaction with PKA R-subunits is diminished in the presence of this compound.

Conclusion

This compound is a valuable research tool for dissecting the complexities of compartmentalized PKA signaling. Its dual mechanism of action, involving both the disruption of AKAP-PKA interactions and the direct activation of PKA, provides a unique pharmacological profile. The experimental protocols outlined in this guide serve as a foundation for the further characterization of this compound and the identification of novel therapeutic opportunities targeting the PKA signaling pathway. Further investigation into its off-target effects is warranted to fully understand its cellular selectivity.

References

- 1. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

FMP-API-1: A Dual-Function Modulator of A-Kinase Anchoring Protein (AKAP)-PKA Interactions

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

FMP-API-1 (3,3′-diamino-4,4′-dihydroxydiphenylmethane) is a small molecule that acts as a dual-function modulator of the A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) signaling complex. It functions as both an inhibitor of the AKAP-PKA interaction and an activator of PKA. This unique mechanism of action allows for the selective interference with compartmentalized cyclic AMP (cAMP) signaling, presenting novel therapeutic opportunities. This document provides a comprehensive literature review of this compound, detailing its mechanism of action, key experimental findings, and potential therapeutic applications, with a focus on its effects in cardiac myocytes and renal collecting duct cells.

Introduction

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in numerous cellular processes by phosphorylating a wide array of substrate proteins. The specificity of PKA signaling is achieved through its compartmentalization within the cell, a process mediated by A-kinase anchoring proteins (AKAPs). AKAPs tether PKA to specific subcellular locations, placing the kinase in close proximity to its substrates and other signaling molecules. The disruption of these finely tuned signaling complexes is implicated in various pathologies, making the AKAP-PKA interaction an attractive target for therapeutic intervention.

This compound has emerged as a valuable chemical tool to probe the intricacies of AKAP-PKA signaling. Unlike traditional approaches that globally activate or inhibit PKA, this compound offers a more nuanced modulation of this pathway. This whitepaper will delve into the core findings from the scientific literature on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Mechanism of Action

This compound exhibits a unique dual mechanism of action:

-

Disruption of AKAP-PKA Interaction: this compound binds to an allosteric site on the regulatory (R) subunits of PKA, specifically the RIIα and RIIβ isoforms. This binding induces a conformational change that prevents the interaction of PKA with the RII-binding domain of AKAPs. By disrupting this anchoring, this compound effectively displaces PKA from its subcellular scaffolds.

-

Activation of PKA: Concurrently with disrupting the AKAP interaction, this compound also directly activates the PKA holoenzyme. This activation occurs independently of cAMP, the canonical activator of PKA. The precise mechanism of this allosteric activation is still under investigation but is thought to involve a conformational change in the R subunits that leads to the dissociation of the catalytic (C) subunits.

The net effect of this compound is a delocalization and activation of PKA, leading to the phosphorylation of substrates that may not be accessible to the anchored kinase under basal conditions.

Key Findings and Quantitative Data

In Vitro Characterization

Initial screening and characterization of this compound were performed using in vitro assays to quantify its interaction with PKA and its effect on the AKAP-PKA interaction.

| Assay Type | Target | Parameter | Value | Reference |

| ELISA-based Interaction Assay | AKAP18δ - RIIα | IC50 | ~10 µM | [Christian et al., 2011] |

| Surface Plasmon Resonance (SPR) | AKAP18δ peptide - RIIα | IC50 | 12.3 µM | [Christian et al., 2011] |

| Surface Plasmon Resonance (SPR) | AKAP18δ peptide - RIIβ | IC50 | 19.8 µM | [Christian et al., 2011] |

Effects in Cardiac Myocytes

In cardiac myocytes, this compound has been shown to interfere with the compartmentalized cAMP signaling that regulates cardiac contractility.

| Experiment | Cell Type | Treatment | Observation | Reference |

| Co-immunoprecipitation | Rat neonatal cardiac myocytes | 300 µM this compound | Reduced interaction between AKAP150 and PKA RII subunits | [Christian et al., 2011] |

| PKA Activity Assay | Rat neonatal cardiac myocytes | 100 µM this compound | Increased PKA activity | [Christian et al., 2011] |

| PKA Activity Assay | Rat neonatal cardiac myocytes | 300 µM this compound | PKA activity increased to a level similar to isoproterenol (100 nM) treatment | [Christian et al., 2011] |

| Western Blot | Rat neonatal cardiac myocytes | 100-300 µM this compound | Increased phosphorylation of phospholamban (PLN) at Ser16 and cardiac troponin I (c-TnI) | [Christian et al., 2011] |

| Patch Clamp Electrophysiology | Rat ventricular myocytes | 100 µM this compound | Inhibition of β-adrenoreceptor-induced L-type Ca2+ channel currents | [Christian et al., 2011] |

Effects in Renal Collecting Duct Cells and Potential Therapeutic Application in Nephrogenic Diabetes Insipidus

This compound has shown promise as a potential therapeutic for congenital nephrogenic diabetes insipidus (NDI), a condition characterized by the inability of the kidneys to respond to vasopressin.

| Experiment | Cell/Animal Model | Treatment | Observation | Reference |

| Western Blot | mpkCCD cells | 100-1500 µM this compound | Dose-dependent increase in phosphorylation of PKA substrates | [Ando et al., 2018] |

| PKA Activity Assay | mpkCCD cells | 900 µM this compound | Maximum PKA activity achieved | [Ando et al., 2018] |

| cAMP Assay | mpkCCD cells | 900 µM this compound | No significant elevation of cAMP concentration | [Ando et al., 2018] |

| Western Blot | mpkCCD cells | 900 µM this compound | Increased PKA RIIα/β protein expression in the membrane fraction | [Ando et al., 2018] |

| In vivo study | V2R-inhibited NDI mouse model | This compound administration | Increased urine osmolality | [Ando et al., 2018] |

Detailed Experimental Protocols

ELISA-based AKAP-PKA Interaction Assay

-

Objective: To quantify the inhibitory effect of this compound on the interaction between AKAP18δ and PKA RIIα subunits.

-

Methodology:

-

384-well microtiter plates were coated with recombinant PKA RIIα subunits.

-

Plates were washed and blocked to prevent non-specific binding.

-

Full-length AKAP18δ was pre-incubated with varying concentrations of this compound.

-

The AKAP18δ/FMP-API-1 mixture was added to the RIIα-coated wells and incubated to allow for binding.

-

Plates were washed, and a primary antibody specific for AKAP18δ was added.

-

Following another wash, a secondary peroxidase-conjugated antibody was added.

-

A chemiluminescent peroxidase substrate was added, and the resulting signal was measured using a luminometer.

-

IC50 values were calculated from the dose-response curves.

-

PKA Substrate Phosphorylation Assay in mpkCCD Cells

-

Objective: To assess the ability of this compound to induce PKA activity in renal collecting duct cells.

-

Methodology:

-

Mouse cortical collecting duct (mpkCCD) cells were cultured to confluence on permeable supports.

-

Cells were treated with this compound at concentrations ranging from 100 to 1500 µM for 1 hour, added to the basolateral side.

-

For inhibitor studies, cells were pre-treated with the PKA inhibitor H89 for 1 hour before this compound stimulation.

-

Cells were lysed in a buffer containing phosphatase and protease inhibitors.

-

Cell lysates were subjected to SDS-PAGE and transferred to a PVDF membrane.

-

Western blotting was performed using a primary antibody that recognizes phosphorylated PKA substrates (RRXS/T).

-

An appropriate HRP-conjugated secondary antibody was used for detection, and signals were visualized using a chemiluminescence detection system.

-

Co-immunoprecipitation of AKAP150 and PKA RII from Cardiac Myocytes

-

Objective: To determine if this compound disrupts the interaction between endogenous AKAP150 and PKA RII in a cellular context.

-

Methodology:

-

Neonatal rat ventricular myocytes were treated with 300 µM this compound or vehicle (DMSO).

-

Cells were lysed, and the lysates were pre-cleared with protein A/G-agarose beads.

-

The pre-cleared lysates were incubated with an anti-AKAP150 antibody or pre-immune serum (as a negative control) overnight at 4°C.

-

Protein A/G-agarose beads were added to precipitate the antibody-protein complexes.

-

The beads were washed extensively, and the bound proteins were eluted by boiling in SDS-PAGE sample buffer.

-

The eluted proteins were resolved by SDS-PAGE and analyzed by Western blotting using an anti-PKA RII antibody.

-

Signaling Pathways and Visualizations

This compound Signaling in Cardiac Myocytes

In cardiac myocytes, this compound disrupts the anchoring of PKA by AKAPs such as AKAP150 and AKAP18. This leads to the delocalization and activation of PKA, resulting in the phosphorylation of key substrates like phospholamban (PLN) and L-type calcium channels, thereby modulating cardiac contractility and ion channel function.

Unraveling the Allosteric Modulation of Protein Kinase A by FMP-API-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including metabolism, gene transcription, and cell cycle regulation. The spatial and temporal specificity of PKA signaling is tightly controlled by A-Kinase Anchoring Proteins (AKAPs), which tether PKA to distinct subcellular locations. The disruption of these finely tuned PKA-AKAP interactions has emerged as a promising therapeutic strategy for various diseases. FMP-API-1, a small molecule inhibitor, has been identified as an allosteric modulator of PKA that not only disrupts its interaction with AKAPs but also paradoxically activates the kinase. This technical guide provides an in-depth exploration of the allosteric binding of this compound to PKA, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Concepts: Allosteric Binding and Dual Functionality

This compound binds to a previously unrecognized allosteric site on the regulatory (R) subunits of PKA.[1] This binding event induces a conformational change in the R subunits, leading to two significant and seemingly contradictory outcomes:

-

Disruption of AKAP-PKA Interaction: The conformational change in the R subunits prevents their association with AKAPs, thereby displacing PKA from its subcellular anchors. This disruption of compartmentalized signaling can alter downstream substrate phosphorylation.

-

Activation of PKA: The allosteric binding of this compound also promotes the dissociation of the catalytic (C) subunits from the regulatory subunits, leading to the activation of the kinase.[1] This activation occurs independently of the canonical activator, cyclic AMP (cAMP).

This dual functionality of this compound makes it a unique tool for studying PKA signaling and a potential lead compound for therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound and its derivatives with PKA.

Table 1: Inhibition of AKAP-PKA Interaction by this compound and Derivatives

| Compound | IC50 (µM) for RIIα-AKAP18δ Interaction | Method | Reference |

| This compound | ~100 | In vitro binding assay | Christian et al., 2011 |

| This compound/26 | ~50 | In vitro binding assay | Christian et al., 2011 |

| This compound/27 | ~50 | In vitro binding assay | Christian et al., 2011 |

| This compound/28 | ~50 | In vitro binding assay | Christian et al., 2011 |

Table 2: Activation of PKA by this compound

| Compound | EC50 (µM) for PKA Activation | Method | Reference |

| This compound | ~100-300 | In vitro kinase activity assay | Christian et al., 2011 |

Table 3: Effect of this compound on AQP2 Phosphorylation and Urine Osmolality

| Treatment | AQP2 Ser256 Phosphorylation (fold change) | Urine Osmolality (mOsm/kg H2O) | Model System | Reference |

| Vehicle | 1.0 | ~300 | V2R antagonist-treated mice | Ando et al., 2018 |

| This compound/27 | ~2.5 | ~800 | V2R antagonist-treated mice | Ando et al., 2018 |

| dDAVP (vasopressin analog) | ~3.0 | ~1000 | V2R antagonist-treated mice | Ando et al., 2018 |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathways and logical relationships involved in the allosteric modulation of PKA by this compound.

Experimental Protocols

In Vitro AKAP-PKA Interaction Assay (ELISA-based)

This protocol is adapted from Christian et al., 2011.

Materials:

-

Recombinant PKA RIIα subunit

-

Recombinant AKAP18δ

-

This compound or its derivatives

-

Microtiter plates

-

Primary antibody against AKAP18δ

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-